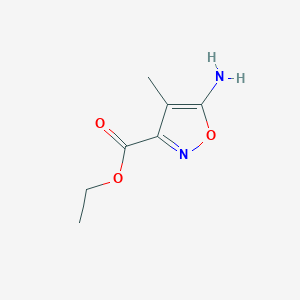

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQHWEVODFTXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87529-17-7 | |

| Record name | ethyl 5-amino-4-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-methyl-3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Amino vs.

- Cyclopropyl vs. Methyl Groups: The cyclopropyl substituent in Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration for neuroactive compounds .

- Hydroxymethyl Functionalization : Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate exhibits improved aqueous solubility (~2.5 mg/mL) compared to the methyl analog (<1 mg/mL), making it suitable for parenteral formulations .

Biological Activity

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is known for conferring diverse biological activities. The presence of the amino group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.

- Receptor Modulation : Its interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit growth .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the oxazole family, providing insights into their therapeutic potential:

Comparative Analysis

When compared to other similar compounds such as Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate or Ethyl 5-amino-4-methyl-1,3-oxazole derivatives, this compound exhibits unique properties due to its specific structural features. These differences can influence their biological activity profiles significantly.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization and functionalization steps. For example:

- Route 1: Analogous to triazole derivatives, refluxing precursors (e.g., ethyl 2-chloro-2-oxoacetate) in toluene with methylsulfonic acid as a catalyst, followed by purification via flash chromatography (37% yield) .

- Route 2: Adapting methods for related oxazole derivatives, using 1,1-diphenylethylene and nitroethyl acetate under controlled conditions (74% yield) .

Optimization Tips: - Monitor reaction progress using TLC.

- Adjust solvent polarity (e.g., toluene vs. DMF) to improve cyclization efficiency.

- Explore catalysts (e.g., Lewis acids) to enhance regioselectivity.

Q. Which analytical techniques are critical for validating the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm substituent positions (e.g., methyl and amino groups) via H and C chemical shifts.

- X-ray Crystallography: Resolve crystal structure using SHELX for refinement and ORTEP-3 for graphical representation .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H] peaks).

- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1700 cm).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use gloves, lab coat, and goggles.

- Ventilation: Work in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage: Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Methodological Answer:

- Software Tools: Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data .

- Validation Metrics: Check R-factors (<5%), ADP consistency, and hydrogen-bond geometry using checkCIF .

- Troubleshooting: Re-examine diffraction data for missed symmetry (e.g., twinning) or disorder modeling .

Q. What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:

- Hydrogen Bonding: Analyze N–H···O and C–H···π interactions using graph-set analysis (e.g., Etter’s formalism) .

- π-Stacking: Measure distances between aromatic rings (typically 3.5–4.0 Å for optimal overlap).

- Example: In related oxazole derivatives, intramolecular H-bonds stabilize twisted conformations (dihedral angles ~85°) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectral mismatches)?

Methodological Answer:

- Step 1: Verify synthetic purity (e.g., HPLC or H NMR integration).

- Step 2: Recalculate computational models (DFT or MD simulations) with solvent corrections.

- Step 3: Cross-validate with alternative techniques (e.g., X-ray vs. NMR-derived NOEs).

- Case Study: Discrepancies in C shifts may arise from crystal field effects not modeled in gas-phase computations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.